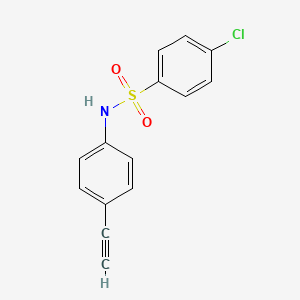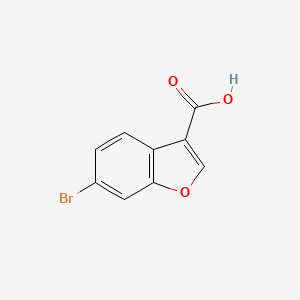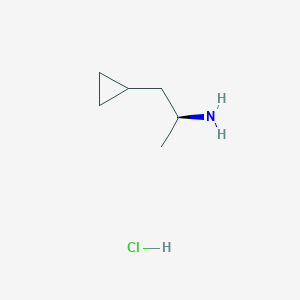
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide, also known as CPPC, is a synthetic compound that has been studied extensively in the field of medicinal chemistry. CPPC belongs to the class of cyclopropane carboxamide compounds, which have shown potential in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonists
Structure-Activity Relationships : Research has been conducted to understand the structure-activity relationships of pyrazole derivatives, particularly focusing on their role as cannabinoid receptor antagonists. These studies have identified specific structural requirements for potent and selective antagonistic activity against the brain cannabinoid CB1 receptor. For instance, certain para-substituted phenyl rings and carboxamido groups have been found crucial for this activity. These insights aid in characterizing cannabinoid receptor binding sites and developing pharmacological probes potentially useful for mitigating harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Molecular Interaction Studies : Further molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with the CB1 cannabinoid receptor have provided detailed insights into the conformational preferences and the pharmacophore models for CB1 receptor ligands. This research contributes to the understanding of how specific conformers of these compounds interact with the receptor, shedding light on the intricate mechanisms of receptor antagonism and potential therapeutic applications (Shim et al., 2002).
Glycine Transporter 1 Inhibitors
Discovery of GlyT1 Inhibitors : In the quest for novel therapeutic agents, compounds with a pyrazole core have also been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1), showcasing a different avenue of therapeutic exploration. Such compounds are of interest for their potential to modulate glycine levels in the central nervous system, with implications for treating disorders like schizophrenia (Yamamoto et al., 2016).
Radioligands for Imaging
Development of SPECT Ligands : The synthesis and in vivo binding of iodine-123 labeled compounds, such as AM251, an analog of cannabinoid receptor antagonists, illustrate the application of these compounds as radioligands. These radioligands offer tools for single photon emission computed tomography (SPECT) imaging, enabling the non-invasive characterization of cannabinoid receptor distribution in the brain and the study of receptor dynamics in various pathological conditions (Gatley et al., 1996).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds : The development of methods for synthesizing heterocyclic compounds based on the pyrazole scaffold, including polyhydroquinoline scaffolds and fused pyran derivatives, represents a significant contribution to the field of medicinal chemistry. These methods facilitate the creation of novel compounds with potential biological activities, enabling further exploration of their therapeutic utility (Sapariya et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling .
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-13-17(22-21-14)23-11-7-16(8-12-23)20-18(24)19(9-10-19)15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKEKOSLUOEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2970210.png)
![N-(3,4-dichlorophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970212.png)
![7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline](/img/structure/B2970213.png)


![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2970218.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2970219.png)


![4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2970227.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2970231.png)
![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)
